Ethanolamine-13C2 hydrochloride
Overview
Description
Ethanolamine-13C2 hydrochloride is a compound with the linear formula HO13CH213CH2NH2 · HCl . It has a molecular weight of 99.53 g/mol .
Molecular Structure Analysis
The molecular structure of Ethanolamine-13C2 hydrochloride is represented by the linear formula HO13CH213CH2NH2 · HCl . The molecular weight of this compound is 99.53 g/mol .Physical And Chemical Properties Analysis
Ethanolamine-13C2 hydrochloride has a molecular weight of 99.53 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 99.0361512 g/mol . The topological polar surface area is 46.2 Ų . The compound has a heavy atom count of 5 .Scientific Research Applications
Metabolism and Biochemical Conversion
Ethanolamine-13C2 hydrochloride plays a significant role in metabolic processes. Research has shown that ethanolamine can be converted to acetate in mammalian tissues, which is essential for various biochemical processes (Sprinson & Weliky, 1969). Additionally, ethanolamine's utilization by bacteria as a carbon and nitrogen source has been connected to bacterial pathogenesis, revealing its importance in microbiology (Garsin, 2010).
Molecular Structure and Conformation
Research into the conformational preferences of ethanolamine and its hydrochloride in solution has been conducted. This has led to insights into its molecular behavior across different solvent polarities (Smith et al., 2007).
Role in Phospholipid Biosynthesis
Ethanolamine is involved in the enzymatic synthesis of ethanolamine plasmalogens, which are critical components of cell membranes (Snyder, Blank & Wykle, 1971). Furthermore, its role in phosphatidylethanolamine synthesis in normal and lymphomatous mouse liver, as studied by 13C NMR spectroscopy, highlights its significance in phospholipid metabolism (Dixon, 1996).
Dermatological and Toxicological Applications
The distribution and metabolism of ethanolamine when applied topically have been studied extensively, providing valuable information for dermatological applications (Klain, Reifenrath & Black, 1985).
Role in Liver Repair and Disease
Ethanolamine has been observed to stimulate repair processes in liver damage, indicating its potential therapeutic applications (Murakami, Nagamura & Hirano, 1998).
Biochemical and Enzymatic Studies
The substrate radical intermediate derived from ethanolamine during catalysis by ethanolamine ammonia-lyase has been characterized, providing insights into enzymatic mechanisms and reactions (Bender, Poyner & Reed, 2008).
Role in Cell Proliferation and Cardioprotection
Ethanolamine modulates rat hepatocyte proliferation, both in vitro and in vivo, suggesting its role in cellular growth processes (Sasaki et al., 1997). It also has been identified as a novel STAT-3 dependent cardioprotective agent (Kelly et al., 2010).
Safety And Hazards
Ethanolamine, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-amino(1,2-13C2)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746133 | |
Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanolamine-13C2 hydrochloride | |
CAS RN |
1173019-25-4 | |
Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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